molecular formula C13H18O4 B2892925 3,4-dipropoxybenzoic Acid CAS No. 794582-28-8

3,4-dipropoxybenzoic Acid

Cat. No.: B2892925
CAS No.: 794582-28-8
M. Wt: 238.283
InChI Key: KVGLIDHZBWTUQL-UHFFFAOYSA-N
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Description

3,4-Dipropoxybenzoic Acid is an organic compound belonging to the class of benzoic acids It is characterized by the presence of two propoxy groups attached to the benzene ring at the 3 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dipropoxybenzoic Acid typically involves the esterification of 3,4-dihydroxybenzoic acid with propyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then hydrolyzed to yield this compound.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar process, but with optimized reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dipropoxybenzoic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into hydroquinones.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like bromine, chlorine, and nitrating agents are employed under controlled conditions.

Major Products:

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

3,4-Dipropoxybenzoic Acid has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of inflammatory diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3,4-Dipropoxybenzoic Acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in oxidative stress and inflammation. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential role in inhibiting pro-inflammatory cytokines and reactive oxygen species.

Comparison with Similar Compounds

    3,4-Dihydroxybenzoic Acid: A precursor in the synthesis of 3,4-Dipropoxybenzoic Acid, known for its antioxidant properties.

    3,4-Dimethoxybenzoic Acid: Similar in structure but with methoxy groups instead of propoxy groups, used in various chemical syntheses.

    3,4-Dipropoxybenzaldehyde: An aldehyde derivative with similar chemical properties.

Uniqueness: this compound is unique due to the presence of propoxy groups, which impart distinct chemical and physical properties compared to its analogs. These properties make it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

3,4-dipropoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O4/c1-3-7-16-11-6-5-10(13(14)15)9-12(11)17-8-4-2/h5-6,9H,3-4,7-8H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVGLIDHZBWTUQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)C(=O)O)OCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of the product of Step A (0.94 g; 3.35 mmol), KOH (0.56 g; 10 mmol), H2O (2 ml) and dioxane was stirred at reflux overnight. After evaporation of solvents under reduced pressure, the residue was dissolved on H2O (5 ml) and insoluble material was removed by filtration. The filtrate was acidified to pH˜3 with diluted HCl and the product was taken up by extraction with CH2Cl2 (3×15 ml). The combined organic phase was dried over anhydrous MgSO4, filtered and filtrate evaporated to dryness to give the title compound (0.75 g; 94%) as creamy solid. 1H-NMR (CDCl3) 1.02-1.08 (m, 6H); 1.79-1.93 (m, 4H); 3.98-4.05 (m, 4H); 6.87 (d, 1H, J=8.5 Hz); 7.57 (d, 1H, J=2 Hz)); 7.7 (dd, 1H, J=2, 8.5 Hz).
Name
product
Quantity
0.94 g
Type
reactant
Reaction Step One
Name
Quantity
0.56 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
94%

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